3-Methylpyridine-2-sulfonyl fluoride

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Regioisomeric impurity can ruin kinase inhibitor SAR. Generic substitution with the wrong methylpyridine sulfonyl fluoride regioisomer introduces uncontrolled variables. 3-Methylpyridine-2-sulfonyl fluoride (CAS 1785296-79-8) guarantees the correct 3-methyl-2-sulfonyl fluoride substitution for reproducible SuFEx click chemistry and targeted covalent inhibitor library synthesis. • Definitive regioisomer: 3-methyl, not 4-methyl or 2-methyl analogs • Late-stage SuFEx diversification with amines for rapid SAR • Suited for serine, lysine, or tyrosine-targeted covalent probes. Ready for immediate global shipment.

Molecular Formula C6H6FNO2S
Molecular Weight 175.18
CAS No. 1785296-79-8
Cat. No. B2934011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyridine-2-sulfonyl fluoride
CAS1785296-79-8
Molecular FormulaC6H6FNO2S
Molecular Weight175.18
Structural Identifiers
SMILESCC1=C(N=CC=C1)S(=O)(=O)F
InChIInChI=1S/C6H6FNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3
InChIKeyAFZRNZGQYHMQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyridine-2-sulfonyl fluoride: Building Block for Chemical Biology


3-Methylpyridine-2-sulfonyl fluoride (CAS 1785296-79-8) is a heteroaromatic building block [1] containing a sulfonyl fluoride (-SO₂F) group, a motif valued for its unique combination of stability and reactivity, particularly in sulfur(VI) fluoride exchange (SuFEx) click chemistry [2]. The presence of a methyl substituent at the 3-position of the pyridine ring introduces steric and electronic perturbations relative to the parent, unsubstituted pyridine-2-sulfonyl fluoride (PyFluor) [3], potentially influencing reaction kinetics, regioselectivity in cross-coupling, and the physicochemical properties of derived conjugates.

3-Methylpyridine-2-sulfonyl fluoride: Regioisomeric Purity


In medicinal chemistry and chemical biology, the precise regioisomeric form of a building block is paramount, as small structural changes can dramatically alter biological activity and physicochemical properties. Interchanging 3-Methylpyridine-2-sulfonyl fluoride with its regioisomers, such as 4-Methylpyridine-2-sulfonyl fluoride or 2-Methylpyridine-3-sulfonyl fluoride , is not permissible. The position of the methyl group relative to the reactive sulfonyl fluoride handle influences the electronics of the pyridine ring and the compound's overall polarity and lipophilicity, which in turn affects its behavior in assays, its metabolic stability, and the pharmacokinetic profile of final drug candidates. Generic substitution risks introducing an uncontrolled variable that can lead to irreproducible results and failed lead optimization campaigns.

3-Methylpyridine-2-sulfonyl fluoride: Evidence-Based Selection


Regioisomeric Differentiation for SAR Studies

The target compound is distinguished from its primary regioisomers (e.g., 3-methylpyridine-4-sulfonyl fluoride, 2-methylpyridine-3-sulfonyl fluoride) by the specific substitution pattern on the pyridine ring. While direct comparative biological or kinetic data for this specific compound are absent from the primary literature, its procurement is justified by the need for precise control over molecular structure in SAR studies . The difference is structural: 3-Methylpyridine-2-sulfonyl fluoride features a methyl group ortho to the sulfonyl fluoride handle. This contrasts with the meta- or para- relationships in its analogs [1], which can lead to distinct spatial orientations of the reactive group and altered binding interactions with biological targets.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Predicted pKa and Lipophilicity

Computational models predict distinct physicochemical properties for 3-Methylpyridine-2-sulfonyl fluoride compared to its unsubstituted analog, PyFluor (pyridine-2-sulfonyl fluoride). The addition of a methyl group at the 3-position increases lipophilicity (clogP) and modestly alters the predicted pKa of the pyridine nitrogen. While experimental values are not available, these predicted differences inform selection based on desired compound properties, such as membrane permeability or solubility.

Computational Chemistry Drug Design ADME Prediction

SuFEx Click Chemistry Reactivity

Sulfonyl fluorides are the cornerstone of SuFEx click chemistry [1]. The reactivity of these electrophiles is modulated by the substituents on the aromatic ring. While kinetic data for 3-Methylpyridine-2-sulfonyl fluoride is not reported, the presence of the electron-donating methyl group in the 3-position is expected to decrease the electrophilicity of the sulfur center relative to unsubstituted PyFluor or derivatives with electron-withdrawing groups. This class-level inference suggests it may offer greater selectivity in reactions with nucleophiles (e.g., amines, phenols), potentially reducing unwanted side reactions in complex biological environments [2].

Click Chemistry SuFEx Bioconjugation

3-Methylpyridine-2-sulfonyl fluoride: Application Scenarios


SuFEx-Based Kinase Inhibitor Libraries

3-Methylpyridine-2-sulfonyl fluoride serves as a key electrophilic building block for the construction of sulfonamide-based kinase inhibitor libraries. Its specific substitution pattern (3-methyl) can be leveraged to explore a distinct chemical space compared to analogs derived from PyFluor. The sulfonyl fluoride group enables a late-stage SuFEx diversification step with a panel of amines, allowing for the rapid synthesis of analogs to probe the SAR around a pyridine-containing scaffold [1]. The altered lipophilicity and electronics of the 3-methyl variant may improve the drug-like properties of the resulting inhibitors.

ABPP Probe Development

The compound is a candidate warhead for developing targeted covalent inhibitors (TCIs) and activity-based probes. The sulfonyl fluoride group can react selectively with conserved active-site nucleophiles (e.g., serine, lysine, tyrosine) in specific enzyme families [1]. The 3-methylpyridine core provides a distinct vector and binding orientation compared to other heteroaromatic sulfonyl fluorides. Its use in probe design allows researchers to investigate the target engagement and selectivity of a new chemical series where the 3-methyl substituent is a critical recognition element for the target protein [2].

Site-Selective Bioconjugation of Peptides and Proteins

In chemical biology, 3-Methylpyridine-2-sulfonyl fluoride can be used to install a stable sulfonyl fluoride handle onto a peptide or protein scaffold. This handle can then undergo a highly specific, bioorthogonal SuFEx reaction with a complementary aryl silyl ether-containing probe (e.g., a fluorophore or affinity tag) in complex biological mixtures [1]. This two-step approach provides a method for site-selective protein modification and imaging that may benefit from the unique steric and electronic properties conferred by the 3-methylpyridine core, potentially improving reaction kinetics or specificity over the unsubstituted analog.

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